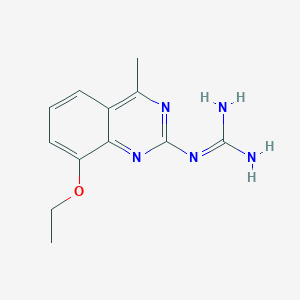

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Description

Properties

IUPAC Name |

2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFBJZLFJMBVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of the novel chemical entity, N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. While experimental data on this specific molecule is not yet extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging data from the structurally related compound 2-guanidine-4-methylquinazoline (GMQ) and established principles of medicinal chemistry, we provide a plausible synthesis pathway, propose detailed protocols for the experimental determination of key physicochemical properties, and discuss its potential pharmacological activities. This guide is designed to empower researchers to initiate and advance the scientific investigation of this promising compound.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The incorporation of a guanidine group, a strong basic moiety, can significantly influence a molecule's physicochemical properties, such as its pKa and solubility, and its interactions with biological targets.[2] The title compound, this compound, combines these two key pharmacophores. While its specific biological activities and physicochemical properties are yet to be fully characterized, its structural similarity to known bioactive molecules, such as 2-guanidine-4-methylquinazoline (GMQ), suggests a rich potential for pharmacological investigation.

This guide provides a projected pathway for the synthesis of this compound, outlines robust, standardized protocols for the determination of its fundamental basic properties, and explores its potential mechanisms of action based on the known pharmacology of its structural analogs.

Chemical Identity and Computed Physicochemical Properties

A clear understanding of a compound's chemical identity and predicted properties is the cornerstone of any research endeavor.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 5361-37-5 | [3] |

| Molecular Formula | C₁₂H₁₅N₅O | [4] |

| Molecular Weight | 245.28 g/mol | [5] |

| Canonical SMILES | CCOC1=CC=CC2=C(C)N=C(NC(=N)N)N=C12 | [3] |

| XLogP3 (Computed) | 1.4 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Polar Surface Area | 99.4 Ų | [5] |

Note: The physicochemical properties listed above are computationally predicted and await experimental verification.

Synthesis Pathway

The synthesis of this compound can be plausibly achieved through a two-step process involving the formation of a 2-aminoquinazoline intermediate, followed by guanidinylation. This proposed pathway is based on established synthetic methodologies for related quinazoline derivatives.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

This step involves the cyclization of an appropriately substituted aminobenzonitrile or aminoacetophenone with a source of carbon and nitrogen to form the quinazoline ring.

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 2-amino-3-ethoxyacetophenone (1.0 eq) and cyanamide (1.2 eq).

-

Reaction Conditions:

-

Method A (Fusion): Heat the mixture in an oil bath at 150-170°C for 30-60 minutes. The reaction can be vigorous.

-

Method B (Acid-mediated): Alternatively, the reaction can be carried out in a suitable solvent with an acid catalyst.[6]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting solid in hot water.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the free base of 2-amino-8-ethoxy-4-methylquinazoline.

-

-

Purification:

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

The amino group of the quinazoline intermediate is converted to a guanidine moiety using a guanidinylating agent.

Protocol:

-

Reactant Preparation: Dissolve 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask.

-

Addition of Base: Add a base such as triethylamine (2.0 eq) to the solution and stir.

-

Guanidinylation: Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Experimental Determination of Basic Physicochemical Properties

The basicity of the guanidine group is a defining feature of this molecule. Accurate experimental determination of its physicochemical properties is crucial for understanding its behavior in biological systems.

Determination of pKa by Potentiometric Titration

The pKa value will quantify the acidity/basicity of the ionizable groups in the molecule. The guanidine moiety is expected to be strongly basic.

Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[7]

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent system (e.g., methanol/water) can be used, and the aqueous pKa can be determined by extrapolation.[8]

-

Titration Setup:

-

Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer.

-

Immerse a calibrated pH electrode into the solution.

-

Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[9]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

-

-

Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-equivalence.[7]

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound in an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]

-

Sample Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations.[1][11]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.[12]

-

Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve.[13]

Stability Assessment

Evaluating the stability of the compound under various stress conditions is essential for understanding its shelf-life and potential degradation pathways.

Protocol:

This protocol should be performed in accordance with ICH guidelines Q1A(R2).[5][14]

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate solutions of the compound in buffers of varying pH (e.g., pH 1.2, pH 6.8, pH 7.4) at a controlled temperature.

-

Oxidation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose solid samples and solutions to a controlled light source.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term stress testing).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

-

Data Evaluation: Determine the degradation rate and identify the major degradation products.

Potential Pharmacological Profile and Mechanism of Action

While this compound has not been extensively profiled, the known biological activities of its structural analogs provide a strong basis for hypothesizing its potential pharmacological effects.

Modulation of Ion Channels

-

Acid-Sensing Ion Channels (ASICs): The parent compound, 2-guanidine-4-methylquinazoline (GMQ), is a known modulator of ASICs.[2][15] Specifically, GMQ can activate ASIC3 at physiological pH and modulates the pH-dependent gating of other ASIC subtypes.[15][16] ASICs are implicated in pain sensation, fear, and anxiety, making them attractive therapeutic targets.[17] It is plausible that this compound will also exhibit activity at these channels, with the 8-ethoxy substitution potentially influencing its potency and selectivity.

-

GABA-A Receptors: GMQ has been shown to act as a competitive antagonist of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[18] This activity is comparable to that of the classical antagonist, bicuculline.

Inhibition of Na+/H+ Exchanger (NHE)

Guanidine-containing compounds are a well-established class of Na+/H+ exchanger (NHE) inhibitors.[4][19][20] NHE-1, in particular, is a validated target for cardiovascular diseases.[21][22] The quinazoline-guanidine scaffold has been explored for NHE-1 inhibitory activity, with some derivatives showing promising anti-inflammatory and cardioprotective effects.[23][24] The structural features of this compound make it a candidate for investigation as an NHE inhibitor.

Other Potential Activities

-

Antisecretory Effects: GMQ has been reported to decrease gastric acid secretion through an anti-H2-histamine mechanism.[25]

-

Anticancer and Anti-HIV Activity: Other substituted 2,4-diaminoquinazolines have demonstrated potent anticancer and anti-HIV activities.[26]

Conclusion

This compound is a compound of significant interest at the intersection of quinazoline and guanidine chemistry. Although experimental data on this specific molecule is currently limited, this technical guide provides a solid foundation for its scientific exploration. The proposed synthesis is robust and based on well-established chemical transformations. The detailed protocols for determining its pKa, solubility, and stability offer a clear path for its physicochemical characterization. Furthermore, the discussion of its potential pharmacological activities, based on compelling data from structurally related compounds, highlights promising avenues for future research in areas such as ion channel modulation and NHE inhibition. It is our hope that this guide will serve as a valuable resource for researchers and catalyze the investigation of this compound's therapeutic potential.

References

-

Alcaro, S., et al. (2013). Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). PubMed. Available at: [Link]

-

Baron, A., et al. (2012). Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. PubMed. Available at: [Link]

-

Chen, J., et al. (2009). Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives. PubMed. Available at: [Link]

-

Baron, A., et al. (2012). Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline. PMC. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine. Available at: [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines. Available at: [Link]

-

Karmazyn, M., et al. (2021). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. NIH. Available at: [Link]

-

Warren Center for Neuroscience Drug Discovery. (2023). Kinetic Solubility 96 –Well Protocol. Available at: [Link]

-

Yusaf, S. P., et al. (2013). Structure and activity of the acid-sensing ion channels. PMC. Available at: [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. Available at: [Link]

-

Jin, L., et al. (2011). Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives. PubMed. Available at: [Link]

-

Pinelli, A., et al. (1996). Effects of 2-guanidine-4-methylquinazoline on gastric acid secretion in rats. PubMed. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559. Available at: [Link]

-

Wang, T., et al. (2013). 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors. PubMed. Available at: [Link]

-

Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. PubMed. Available at: [Link]

-

Xia, Y., et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. PubMed. Available at: [Link]

-

DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Malenovská, H., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Spasov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

-

MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

-

Krishtal, O., et al. (2014). Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential. PubMed. Available at: [Link]

-

JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]

-

Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC. Available at: [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. mdpi.com [mdpi.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. snscourseware.org [snscourseware.org]

- 15. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 23. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 24. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of 2-guanidine-4-methylquinazoline on gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine (CAS Number: 5361-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic organic compound featuring a quinazoline core structure substituted with an ethoxy, a methyl, and a guanidine group. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, and the guanidine moiety is known to play a crucial role in the biological activities of various natural products and synthetic compounds.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic route, a putative mechanism of action based on related compounds, and potential therapeutic applications. Additionally, this guide outlines a general framework for its analysis and discusses safety considerations.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C12H15N5O.[2] A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5361-37-5 | PubChem[2] |

| Molecular Formula | C12H15N5O | PubChem[2] |

| Molecular Weight | 245.28 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 1-(8-Ethoxy-4-methylquinazolin-2-yl)guanidine, 2-(8-Ethoxy-4-methyl-2-quinazolinyl)guanidine | PubChem[2] |

| Canonical SMILES | CCOC1=CC=CC2=C(C)N=C(N=C21)NC(=N)N | PubChem[2] |

| InChI Key | NNFBJZLFJMBVGQ-UHFFFAOYSA-N | PubChem[2] |

| Predicted LogP | 1.6 | PubChem[2] |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Synthesis and Manufacturing

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

This step involves the acid-catalyzed cyclization of 2-amino-3-ethoxyacetophenone with cyanamide. This reaction is analogous to the synthesis of other 2-aminoquinazolines from corresponding 2-aminoaryl ketones.[4]

-

Materials:

-

2-Amino-3-ethoxyacetophenone

-

Cyanamide

-

Hydrochloric acid (or another suitable acid catalyst)

-

Ethanol (or a suitable solvent)

-

Sodium carbonate (for neutralization)

-

-

Procedure:

-

Dissolve 2-amino-3-ethoxyacetophenone (1.0 eq) and cyanamide (1.2 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with an aqueous solution of sodium carbonate to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

The amino group of the quinazoline intermediate is converted to a guanidine group using a guanidinylating agent like S-methylisothiourea sulfate in the presence of a base.[3]

-

Materials:

-

2-Amino-8-ethoxy-4-methylquinazoline

-

S-methylisothiourea sulfate

-

Triethylamine (or another suitable base)

-

Dimethylformamide (DMF) (or a suitable solvent)

-

-

Procedure:

-

Dissolve 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in DMF in a round-bottom flask.

-

Add triethylamine (2.0 eq) to the solution and stir.

-

Add S-methylisothiourea sulfate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Putative Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the literature. However, based on its structural features, a putative mechanism can be proposed. The guanidine group is a common pharmacophore in compounds that interact with ion channels and enzymes.[1][5] Guanidine and its derivatives are known to act as inhibitors of voltage-gated potassium channels.[6] The quinazoline core is also present in many compounds with diverse pharmacological activities, including kinase inhibitors and receptor antagonists.

Therefore, it is plausible that this compound may act as an ion channel modulator or an enzyme inhibitor. The guanidinium group, being protonated at physiological pH, could interact with negatively charged amino acid residues in the binding pocket of a target protein.

Figure 2: Putative mechanism of action for this compound.

Pharmacokinetics and Pharmacodynamics (Predicted)

Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic data for this compound are not currently available. However, some general predictions can be made based on its chemical structure and the properties of related compounds.

-

Absorption: With a predicted LogP of 1.6, the compound may have moderate oral bioavailability.

-

Distribution: The distribution will depend on its plasma protein binding and tissue permeability.

-

Metabolism: The ethoxy group and the quinazoline ring may be susceptible to metabolism by cytochrome P450 enzymes.

-

Excretion: The compound and its metabolites are likely to be excreted via renal and/or biliary routes.

Further in vitro and in vivo studies are required to determine the precise pharmacokinetic and pharmacodynamic profile of this compound.

Therapeutic Potential and Research Applications

Given the wide range of biological activities associated with both quinazoline and guanidine moieties, this compound represents a compound of interest for further investigation.[1][5] Potential therapeutic areas for exploration include:

-

Oncology: Many quinazoline derivatives are known to possess anticancer properties.[7]

-

Infectious Diseases: Guanidine-containing compounds have shown antimicrobial and antiviral activities.[8]

-

Neurological Disorders: The potential modulation of ion channels by the guanidine group suggests possible applications in neurological conditions.

This compound could serve as a valuable tool for researchers in screening for new therapeutic agents and as a starting point for the development of more potent and selective analogs.

Analytical Methods

A robust analytical method is crucial for the characterization and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Mass Spectrometer (MS), would be the method of choice.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. This compound | C12H15N5O | CID 2840092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the GNF High-Throughput Screening Paradigm for Antimalarial Drug Discovery

Note to the Reader

Initial research did not yield public documentation for a compound specifically named "GNF-Pf-2700." This designation may represent an internal code for a compound from the Genomics Institute of the Novartis Research Foundation (GNF) that has not been disclosed in scientific literature.

In lieu of a guide on a non-public entity, and to fulfill the spirit of the request for an in-depth technical guide on antimalarial discovery, this document details The GNF High-Throughput Screening Paradigm for Antimalarial Drug Discovery . This whitepaper leverages publicly available information on the principles, technologies, and strategies employed by GNF and its collaborators to identify and advance novel therapeutics against Plasmodium falciparum, the deadliest malaria parasite. This approach provides a comprehensive and scientifically grounded overview of a field in which GNF has been a major contributor.

Introduction: The Imperative for a New Generation of Antimalarials

Malaria, a devastating infectious disease, claims hundreds of thousands of lives annually, with the majority being young children in sub-Saharan Africa.[1] The relentless emergence of drug resistance in Plasmodium falciparum to nearly all classes of antimalarials, including artemisinin-based combination therapies (ACTs), poses a significant threat to global health security.[1] This escalating crisis necessitates the discovery of new chemical entities with novel mechanisms of action.

The Genomics Institute of the Novartis Research Foundation (GNF), in collaboration with partners such as the Medicines for Malaria Venture (MMV) and the Wellcome Trust, has been at the forefront of this effort.[2][3] GNF has pioneered the use of large-scale, high-throughput screening (HTS) to identify novel starting points for antimalarial drug discovery.[4][5] This guide provides a detailed technical overview of the GNF screening paradigm, from foundational philosophy to the hit-to-lead cascade, offering field-proven insights for researchers and drug development professionals.

The GNF Philosophy: Championing Phenotypic Screening

The quest for new drugs can follow two primary paths: target-based screening or phenotypic screening. While target-based approaches, which focus on inhibiting a specific, validated parasite enzyme, have seen some success, they are predicated on a deep understanding of the target's role and can miss compounds with novel or poly-pharmacological mechanisms.

GNF's strategy for antimalarial discovery has heavily emphasized whole-organism phenotypic screening .[6][7] This approach involves testing vast compound libraries directly against the live P. falciparum parasite cultured within human erythrocytes.

Causality Behind This Choice:

-

Guaranteed Cellular Activity: A hit from a phenotypic screen is, by definition, capable of crossing multiple membranes (red blood cell, parasitophorous vacuole, and parasite membrane) and is active against its target(s) in the complex intracellular environment.[6] This overcomes the significant challenge of optimizing cell permeability, a common failure point for hits from biochemical assays.

-

Discovery of Novel Mechanisms: Phenotypic screening is agnostic to the compound's mechanism of action (MoA). This allows for the discovery of molecules that act on entirely new parasite vulnerabilities, a critical need in the face of widespread resistance.[8] Historical analysis has shown that phenotype-based screens have identified more first-in-class small molecules than target-based methods.[6]

-

Addressing Resistance: By screening against both drug-sensitive and multidrug-resistant parasite strains, this approach can immediately prioritize compounds that are not susceptible to existing resistance mechanisms.[8]

The Engine of Discovery: GNF's HTS Infrastructure

Executing a phenotypic screen against millions of compounds requires a sophisticated and robust infrastructure. GNF has developed a highly automated environment to manage this scale with precision and reproducibility.[4][5]

Key Components of the GNF HTS Platform:

-

Miniaturization: Assays are conducted in a 1536-well plate format, which significantly reduces the consumption of reagents, culture medium, and valuable compound stocks.[4]

-

Robotics and Automation: The entire workflow, from dispensing media and parasite cultures to compound transfer and plate reading, is handled by an integrated system of robots.[5][9][10] This includes specialized "PinTool" systems for transferring nanoliter volumes of compounds dissolved in DMSO.[4]

-

High-Throughput Readouts: Initial screens rely on simple, robust, and scalable readouts. A widely used method is a fluorescence-based assay that measures parasite DNA content as a proxy for proliferation.[11] This avoids the costs, logistical challenges, and waste associated with older methods like [³H]hypoxanthine incorporation.[11]

-

Automated Flow Cytometry: For more complex phenotypic assays, GNF has engineered a fully automated high-throughput flow cytometry system.[9][12] This powerful platform can process up to 50,000 wells per day and allows for the multiparametric analysis of individual cells, enabling screens that can distinguish between different parasite life stages or measure specific cellular responses.[9][13]

The Primary Screening Cascade: Identifying Initial Hits

The primary screen is the first filter, designed to rapidly identify any compound with inhibitory activity against the asexual blood stage of P. falciparum.

Representative Assay: DNA-Based Proliferation Assay

A common primary HTS assay at GNF and similar institutions measures the proliferation of intraerythrocytic parasites over 72 hours.[11]

-

Principle: Synchronized ring-stage parasites are incubated with test compounds. After a period that allows for approximately two full replication cycles, the cells are lysed, and a DNA-intercalating fluorescent dye (e.g., DAPI or SYBR Green) is added. The fluorescence intensity is directly proportional to the number of parasite nuclei, and thus to the extent of parasite proliferation.

-

Validation: The assay is validated using known antimalarials as positive controls (e.g., chloroquine, artemisinin) and DMSO as a negative control (vehicle).[11] The robustness is quantified using the Z'-factor, a statistical measure of assay quality, with a value >0.5 indicating an excellent assay for HTS.

Experimental Protocol: Automated 1536-Well P. falciparum Growth Inhibition HTS

This protocol is a representative example based on published methodologies.[4][11]

-

Plate Preparation: Using automated liquid handlers, dispense 3 µL of screening medium into each well of a 1536-well, black, clear-bottom plate.

-

Compound Transfer: With an automated PinTool, transfer 10-20 nL of each compound (typically at a high stock concentration in DMSO) into the assay plates. This results in a final assay concentration in the low micromolar range (e.g., 1-2 µM). Control wells receive DMSO vehicle only (negative control) or a potent antimalarial like mefloquine (positive control).

-

Parasite Plating: Dispense 5 µL of a synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) into each well. The final hematocrit is typically 2-2.5% and the starting parasitemia is ~0.3%.

-

Incubation: Transfer the assay plates to incubators maintained at 37°C with a specialized gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂). The incubation period is 72 hours.

-

Lysis and Staining: After incubation, add a lysis buffer containing a fluorescent DNA dye (e.g., DAPI) to each well.

-

Plate Reading: Read the fluorescence intensity of each well using an automated plate reader with appropriate excitation/emission filters.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls on the same plate. Compounds exceeding a predefined inhibition threshold (e.g., >80% inhibition) are declared "hits."

Visualization: HTS Workflow

Caption: High-level workflow for the primary antimalarial HTS.

From Hit to Lead: The Critical Triage Process

A primary screen of ~2 million compounds can yield over 10,000 initial hits.[8] The subsequent challenge is to efficiently triage this large set to identify the most promising chemical scaffolds for lead optimization. This is a multi-step, data-driven process.

Hit Confirmation and Prioritization

-

Re-testing: Initial hits are re-tested from fresh compound stocks to eliminate false positives.

-

Dose-Response Curves: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ - the concentration that inhibits 50% of parasite growth).

-

Cytotoxicity: Compounds are tested against a mammalian cell line (e.g., HEK293T or HepG2) to assess their selectivity. The ratio of the cytotoxic IC₅₀ to the antiparasitic IC₅₀ gives the selectivity index (SI), with a high SI being desirable.

-

Chemical Clustering: Hits are grouped into chemical scaffolds. Scaffolds that are over-represented or known to be problematic (e.g., pan-assay interference compounds, or PAINS) may be deprioritized.

Secondary and Tertiary Assays

Promising, selective hits undergo further characterization:

-

Speed of Action: Assays are conducted to determine how quickly a compound kills the parasite. Fast-killing compounds, like artemisinin, are highly desirable.

-

Stage-Specificity: Compounds are tested for their activity against different stages of the asexual cycle (ring, trophozoite, schizont) as well as against the sexual forms (gametocytes) responsible for transmission.[14][15]

-

Mechanism of Action Studies: A variety of techniques are used to identify the compound's target, including:

-

In vitro resistance selection and whole-genome sequencing to identify mutations in the target gene.

-

Thermal proteome profiling or chemical proteomics.

-

Screening against a panel of known targets or pathways.[4]

-

-

In Vivo Efficacy: The most promising compounds are advanced into mouse models of malaria to assess their efficacy in vivo.

Data Summary: Hit-to-Lead Progression Criteria

| Parameter | Primary Hit | Confirmed Hit | Lead Series |

| Potency (IC₅₀) | >80% inhibition @ ~2µM | < 1 µM | < 100 nM |

| Selectivity Index (SI) | Not Assessed | > 10x | > 100x |

| Solubility (Aqueous) | Not Assessed | > 10 µM | > 50 µM |

| Metabolic Stability | Not Assessed | Low-throughput screen | Stable in liver microsomes |

| In Vivo Efficacy | Not Assessed | Not Assessed | ED₉₀ in mouse model |

Visualization: Hit-to-Lead Cascade

Caption: The funnel-like process of antimalarial drug discovery.

Case Studies: Success of the GNF Paradigm

The phenotypic screening approach championed by GNF and its partners has successfully delivered several novel classes of antimalarials into the development pipeline.

-

KAF156 (Imidazolopiperazine): Discovered through a joint research program involving GNF, this compound belongs to a novel chemical class.[2] It has demonstrated activity against both P. falciparum and P. vivax, including artemisinin-resistant strains, and acts against both the blood and liver stages of the parasite's lifecycle.[2]

-

Ganaplacide: This agent was also identified through high-throughput screening at GNF.[16] It is being developed in combination with lumefantrine as a non-artemisinin-based therapy, which is crucial for combating resistance.[3] Ganaplacide works by disrupting the parasite's internal protein transport system.[16]

Conclusion and Future Outlook

The GNF high-throughput screening paradigm represents a powerful and validated engine for the discovery of novel antimalarial drugs. By prioritizing whole-organism phenotypic screening and investing in cutting-edge automation, this approach has successfully navigated the complexities of the Plasmodium falciparum parasite to deliver promising clinical candidates with novel mechanisms of action. The continued application of these principles, coupled with the development of new assays that target parasite transmission and dormant liver stages, will be essential in the global effort to control and ultimately eradicate malaria.

References

- Time in San Diego, CA, US. Google.

-

Global Phenotypic Screening for Antimalarials. National Institutes of Health (NIH). [Link]

-

Novel Novartis malaria compound shows potential to be effective against infections resistant to all currently available antimalarial drugs. Novartis. [Link]

-

New Class of Antimalarial Compounds Discovered, Genomics Institute of the Novartis Research Foundation and Scripps Research Institute Study. BioSpace. [Link]

-

Novartis, research group to advance new kind of malaria drug into late-stage test. BioPharma Dive. [Link]

-

High-throughput screening for small-molecule inhibitors of plasmodium falciparum glucose-6-phosphate dehydrogenase 6-phosphogluconolactonase. PubMed. [Link]

-

Global phenotypic screening for antimalarials. Monash University. [Link]

-

Phenotypic screens in antimalarial drug discovery. National Institutes of Health (NIH). [Link]

-

In silico activity profiling reveals the mechanism of action of antimalarials discovered in a high-throughput screen. PNAS. [Link]

-

A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery. National Institutes of Health (NIH). [Link]

-

GNF Highthroughput flow cytometry screening system. ResearchGate. [Link]

-

A look inside the Genomics Institute of the Novartis Research Foundation. YouTube. [Link]

-

High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. ResearchGate. [Link]

-

A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery. ResearchGate. [Link]

-

Evaluation of an Automated, High Throughput Flowcytometry Based Technique for Diagnosis of Malaria. International Journal of Contemporary Medical Research. [Link]

-

High-Throughput Assay and Discovery of Small Molecules that Interrupt Malaria Transmission. National Institutes of Health (NIH). [Link]

-

High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. National Institutes of Health (NIH). [Link]

-

Antimalarial drug discovery: progress and approaches. National Institutes of Health (NIH). [Link]

-

Novartis/NIH-sponsored research yields promising malaria drug candidate. The Pharma Letter. [Link]

-

High-Throughput Screening to Identify Inhibitors of Plasmodium falciparum Importin α/β-Mediated Nuclear Import. Semantic Scholar. [Link]

-

A High-Throughput Screen Targeting Malaria Transmission Stages Opens New Avenues for Drug Development. National Institutes of Health (NIH). [Link]

-

Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. National Institutes of Health (NIH). [Link]

-

Addressing the malaria drug resistance challenge using flow cytometry to discover new antimalarials. National Institutes of Health (NIH). [Link]

-

Thousands of chemical starting points for antimalarial lead identification. Medicines for Malaria Venture. [Link]

-

New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial. Health Policy Watch. [Link]

Sources

- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. biopharmadive.com [biopharmadive.com]

- 4. pnas.org [pnas.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Global Phenotypic Screening for Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thousands of chemical starting points for antimalarial lead identification | Medicines for Malaria Venture [mmv.org]

- 9. A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Addressing the malaria drug resistance challenge using flow cytometry to discover new antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Assay and Discovery of Small Molecules that Interrupt Malaria Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Screen Targeting Malaria Transmission Stages Opens New Avenues for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Malaria Drug Candidate Exceeds Cure Rate For Standard ACTs In Phase 3 Trial - Health Policy Watch [healthpolicy-watch.news]

The Strategic Design and Exploration of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine Analogs: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and structure-activity relationship (SAR) of structural analogs of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document emphasizes the rationale behind experimental design and provides actionable protocols to facilitate the exploration of this promising chemical space.

Introduction: The Quinazoline-Guanidine Hybrid Scaffold

The fusion of a quinazoline core with a guanidine moiety presents a compelling strategy in medicinal chemistry. The quinazoline ring is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in oncology, where it serves as a scaffold for kinase inhibitors.[1][2][3] Its planar structure and synthetic tractability allow for diverse functionalization, enabling fine-tuning of interactions with various biological targets.[4][5][6] The guanidine group, a strong base that is typically protonated at physiological pH, is a key feature in many natural products and synthetic drugs, recognized for its ability to form strong hydrogen bonds and electrostatic interactions with biological macromolecules.[1][7] The combination of these two privileged scaffolds in this compound offers a unique framework for developing novel therapeutics with potential applications across multiple disease areas, including cancer, infectious diseases, and inflammatory conditions.[4][6][7]

The core structure, this compound, features key substitution patterns that are hypothesized to influence its biological activity. The 8-ethoxy group may modulate lipophilicity and metabolic stability, while the 4-methyl group can impact the planarity of the quinazoline ring system and potentially influence interactions with target proteins. The 2-guanidino substituent is a critical pharmacophoric element, likely involved in key binding interactions.

Strategic Approaches to Analog Synthesis

The synthesis of a library of this compound analogs can be approached through a convergent strategy, focusing on the preparation of a key 2-aminoquinazoline intermediate followed by guanidinylation. This approach allows for late-stage diversification of the guanidine moiety.

Synthesis of the 2-Amino-8-ethoxy-4-methylquinazoline Intermediate

A robust and versatile method for the synthesis of the 2-aminoquinazoline core is paramount. A common and effective route begins with a substituted anthranilonitrile.

Experimental Protocol: Synthesis of 2-Amino-8-ethoxy-4-methylquinazoline

Step 1: Synthesis of 2-amino-3-ethoxybenzonitrile

-

Rationale: This step introduces the ethoxy group at the desired position. Starting from a commercially available 2-amino-3-hydroxybenzonitrile, a Williamson ether synthesis is a reliable method.

-

Procedure:

-

To a solution of 2-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (EtI, 1.5 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Cyclization to form the 2-amino-8-ethoxy-4-methylquinazoline

-

Rationale: This step forms the quinazoline ring. A common method involves the reaction of the anthranilonitrile with a source of the 4-methyl group, such as N-acetyl-dicyandiamide, followed by cyclization. A more direct approach involves a metal-catalyzed cyclization.

-

Procedure (Pinner-type reaction):

-

Dissolve 2-amino-3-ethoxybenzonitrile (1.0 eq) in anhydrous dioxane.

-

Add cyanamide (1.5 eq) and heat the mixture to reflux.

-

Bubble hydrogen chloride gas through the solution for 4-6 hours while maintaining reflux.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature, and collect the precipitated hydrochloride salt by filtration.

-

Wash the solid with cold diethyl ether.

-

To introduce the 4-methyl group, the resulting 2,4-diamino-8-ethoxyquinazoline can be further modified, however a more direct route is often preferred.

-

-

Alternative Procedure (From the corresponding anthranilamide):

-

Convert the nitrile of 2-amino-3-ethoxybenzonitrile to the corresponding amide (2-amino-3-ethoxybenzamide) via hydrolysis.

-

React the 2-amino-3-ethoxybenzamide (1.0 eq) with N-acetyl-dicyandiamide (1.2 eq) in a suitable solvent like chlorobenzene at reflux for 8-12 hours.

-

Cool the reaction and collect the precipitate by filtration to yield 2-amino-8-ethoxy-4-methylquinazoline.

-

Guanidinylation of the 2-Aminoquinazoline Intermediate

With the 2-aminoquinazoline core in hand, the final step is the introduction of the guanidine moiety. Several guanylating reagents can be employed, offering flexibility in the synthesis of analogs with substituted guanidine groups.

Experimental Protocol: Guanidinylation of 2-Amino-8-ethoxy-4-methylquinazoline

-

Rationale: The choice of guanylating agent determines the substitution pattern of the final guanidine. For the parent compound, an unsubstituted guanidine is required. For analogs, substituted S-methylisothioureas or carbodiimides are common choices.

-

Procedure for Unsubstituted Guanidine:

-

To a solution of 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) in a suitable solvent such as DMF or isopropanol, add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

-

Procedure for Substituted Guanidines:

-

React the 2-amino-8-ethoxy-4-methylquinazoline (1.0 eq) with a desired N,N'-di-Boc-S-methylisothiourea (1.1 eq) in the presence of a coupling agent like mercury(II) chloride (HgCl₂) or a more environmentally friendly alternative, in a solvent like DMF at room temperature.[2]

-

After completion, work up the reaction and purify the Boc-protected guanidine derivative.

-

Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the desired substituted guanidine analog.

-

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is crucial for optimizing the biological activity of the lead compound. Modifications should be considered at three key positions: the quinazoline core (positions 4 and 8), and the guanidine moiety.

Modifications of the Quinazoline Core

| Position | Modification | Rationale |

| C4-Methyl | - H- Ethyl- Cyclopropyl- Phenyl | To probe the steric tolerance at this position and its impact on ring conformation. |

| C8-Ethoxy | - Methoxy- Isopropoxy- Trifluoromethoxy- Halogens (F, Cl) | To modulate lipophilicity, metabolic stability, and electronic properties. |

| Other positions (5, 6, 7) | - Small alkyl groups- Halogens- Methoxy groups | To explore the broader SAR of the quinazoline scaffold and identify other sensitive positions. |

Modifications of the Guanidine Moiety

| Modification | Rationale |

| N-alkylation | - Methyl, Ethyl- Cycloalkyl- Benzyl |

| N-acylation | - Acetyl- Benzoyl |

| Cyclic Guanidines | - Imidazoline- Tetrahydropyrimidine |

Proposed Biological Evaluation

Given the diverse biological activities of both quinazolines and guanidines, a tiered screening approach is recommended to identify the therapeutic potential of the synthesized analogs.

Primary Screening: Anticancer and Antimicrobial Assays

-

Rationale: Quinazoline derivatives are well-known anticancer agents, often targeting kinases.[1][3] Guanidine-containing compounds have shown broad-spectrum antimicrobial activity.[5]

-

Protocol: MTT Assay for Cytotoxicity

-

Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%).

-

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Prepare serial dilutions of the analogs in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Secondary Screening: Target-Based Assays

-

Rationale: If significant activity is observed in the primary screens, identifying the specific molecular target is the next logical step. For anticancer activity, kinase inhibition assays are highly relevant. For other activities, a broader panel of enzyme or receptor binding assays may be necessary.

-

Example Protocol: Kinase Inhibition Assay (e.g., EGFR)

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase (e.g., EGFR) with the substrate (a suitable peptide) and ATP in the presence of varying concentrations of the test compounds.

-

After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Measure the luminescence, which is correlated with kinase activity.

-

Calculate the IC₅₀ values for kinase inhibition.

-

Data Presentation and Visualization

Tabulated SAR Data

| Compound ID | R¹ (C4) | R² (C8) | R³ (Guanidine) | IC₅₀ (MCF-7, µM) | MIC (S. aureus, µg/mL) |

| Lead | -CH₃ | -OCH₂CH₃ | -H | TBD | TBD |

| Analog 1 | -H | -OCH₂CH₃ | -H | TBD | TBD |

| Analog 2 | -CH₃ | -OCH₃ | -H | TBD | TBD |

| Analog 3 | -CH₃ | -OCH₂CH₃ | -CH₃ | TBD | TBD |

| ... | ... | ... | ... | ... | ... |

| TBD: To be determined |

Visualizing Synthetic and Biological Workflows

Caption: Key structural components for SAR exploration of the lead scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a clear path for the systematic exploration of its structural analogs. Future work should focus on elucidating the specific molecular targets of active compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and in vivo studies will be crucial in advancing the most promising candidates towards clinical development.

References

-

Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as a promising scaffold for discovery of novel therapeutic agents. Molecules, 23(2), 356. [Link]

-

Batey, R. A., et al. (2001). A new guanidinylation procedure for the preparation of substituted guanidines. Tetrahedron Letters, 42(51), 9099-9103. [Link]

-

Hameed, A., et al. (2018). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. Journal of Chemistry, 2018, 5435693. [Link]

-

Modest, E. J., & Levine, P. (1956). Quinazolines. II. 2-Guanidino-4,6,7-trimethylquinazoline as a by-product in the three-component synthesis of 4,6-diamino-2,2-dimethyl-1-(3,4-xylyl)-1,2-dihydro-s-triazine-1,2. The Journal of Organic Chemistry, 21(1), 14-20. [Link]

-

Mohammed, E. R., et al. (2020). Quinazoline based molecular hybrids as potential therapeutic agents in tumour therapy. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1696-1714. [Link]

-

Katritzky, A. R., & Kassim, A. M. (1999). Synthesis of guanidines. Chemical Society Reviews, 28(4), 273-282. [Link]

-

Ravani, L., et al. (2019). Synthesis and screening of quinazoline analogues as cytotoxic agents. Research Journal of Pharmacy and Technology, 12(9), 4273-4278. [Link]

-

Al-Omary, F. A., et al. (2013). Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(16), 4493-4500. [Link]

-

Kopcho, J. J., et al. (2015). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 11, 2434-2441. [Link]

-

Modest, E. J., & Chatterjee, S. (1962). Quinazolines. I. Formation of a guanidinoquinazoline during the three-component synthesis of a 4,6-diamino-1-aryl-1,2-dihydro-s-triazine. The Journal of Organic Chemistry, 27(8), 2708-2713. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83. [Link]

-

Zhang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 357-367. [Link]

-

Gryzunov, Y. A., et al. (2022). Guanidine derivatives of quinazoline-2,4(1H,3H)-dione as NHE-1 inhibitors and anti-inflammatory agents. Molecules, 27(20), 7029. [Link]

-

Bell, S. C., & Childress, S. J. (1965). 2-Guanidinoquinazolines. Journal of the American Chemical Society, 87(1), 177-178. [Link]

-

Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(2), 1018-1043. [Link]

-

Al-Said, M. S., et al. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Molecular Structure, 1265, 133413. [Link]

-

Singh, S., & Singh, P. (2020). Quinazoline derivatives and hybrids: recent structures with potent bioactivity. RSC Medicinal Chemistry, 11(10), 1137-1154. [Link]

-

Kim, J., et al. (2022). Synthesis and structure–activity relationship study of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). Antibiotics, 11(10), 1327. [Link]

-

Kelly, B., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1403-1415. [Link]

Sources

- 1. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of a Novel PfATP4 Inhibitor: A Technical Guide

This guide provides a comprehensive framework for the preliminary in vitro evaluation of novel antimalarial compounds targeting the Plasmodium falciparum cation-transporting ATPase, PfATP4. While this document uses "GNF-Pf-2700" as a placeholder for a novel investigational compound, the principles, methodologies, and validation workflows described herein are broadly applicable to the characterization of any putative PfATP4 inhibitor.

Introduction: The Rationale for Targeting PfATP4

Plasmodium falciparum, the primary causative agent of the most severe form of malaria, maintains a tightly regulated intracellular ionic environment, which is critical for its survival and proliferation within human erythrocytes. A key protein in maintaining this homeostasis is PfATP4, a P-type ATPase located on the parasite's plasma membrane. PfATP4 functions as a sodium-proton pump, actively extruding Na+ ions from the parasite's cytosol in exchange for H+ ions.[1][2] This process is vital for maintaining a low intracellular sodium concentration, which is essential for various physiological processes, including nutrient uptake and pH regulation.

Disruption of PfATP4's function leads to a rapid influx of Na+, causing ionic imbalance, cellular swelling, and ultimately, parasite death.[3] This critical role has made PfATP4 a prime target for the development of new antimalarial drugs. Several classes of compounds, including the spiroindolones (e.g., cipargamin), have been shown to inhibit PfATP4, demonstrating the therapeutic potential of this target.[2][3][4] The emergence of resistance to current frontline antimalarial therapies underscores the urgent need for novel compounds with distinct mechanisms of action, making the evaluation of new PfATP4 inhibitors like GNF-Pf-2700 a high priority in drug discovery.

Core Experimental Workflow for In Vitro Evaluation

The preliminary in vitro evaluation of a putative PfATP4 inhibitor follows a logical progression from assessing its general antimalarial activity to confirming its specific mechanism of action. This workflow is designed to be self-validating, with each stage providing evidence to support the next.

Caption: High-level workflow for the in vitro evaluation of GNF-Pf-2700.

Detailed Experimental Protocols

Parasite Culture and Maintenance

Rationale: A robust and consistent parasite culture is fundamental to reproducible experimental results. The following protocol is a standard method for the continuous in vitro culture of asexual blood-stage P. falciparum.[1]

Protocol:

-

Culture Medium: Prepare RPMI-1640 medium supplemented with 25 mM HEPES, 0.37 mM hypoxanthine, 31.25 µg/mL gentamicin, 0.5% (w/v) AlbuMAX II, and 0.2% (w/v) NaHCO3.

-

Erythrocytes: Use human O+ erythrocytes, washed three times in incomplete RPMI-1640.

-

Culture Conditions: Maintain parasites at a 4% hematocrit in the prepared culture medium. Incubate at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Maintenance: Monitor parasitemia daily by Giemsa-stained thin blood smears. Sub-culture to maintain parasitemia between 1-5%.

-

Synchronization: For stage-specific assays, synchronize parasite cultures using 5% D-sorbitol treatment for ring-stage parasites.

Asexual Stage Growth Inhibition Assay

Rationale: This assay determines the 50% inhibitory concentration (IC50) of the compound, providing a quantitative measure of its antimalarial potency. A standard SYBR Green I-based fluorescence assay is commonly used.

Protocol:

-

Plate Preparation: Dispense serial dilutions of GNF-Pf-2700 in culture medium into a 96-well black, clear-bottom plate. Include positive (e.g., Artemisinin) and negative (vehicle control) controls.

-

Parasite Seeding: Add synchronized ring-stage parasites (e.g., 3D7 strain) at 1% parasitemia and 2% hematocrit to each well.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour.

-

Data Acquisition: Read fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

PfATP4-Specific Assays

Rationale: A direct consequence of PfATP4 inhibition is an increase in intracellular sodium concentration.[2][3] This can be measured using the sodium-sensitive fluorescent dye, SBFI-AM.

Protocol:

-

Parasite Preparation: Isolate late-stage trophozoites/schizonts from culture using a Percoll gradient.

-

Dye Loading: Load the parasites with SBFI-AM in a suitable buffer.

-

Compound Addition: Add varying concentrations of GNF-Pf-2700 to the dye-loaded parasites.

-

Fluorescence Measurement: Monitor the change in the SBFI fluorescence ratio over time using a fluorescence spectrophotometer. An increase in the ratio indicates an increase in intracellular Na+.

-

Controls: Include a known PfATP4 inhibitor (e.g., cipargamin) as a positive control and a vehicle control.

Rationale: This biochemical assay directly measures the enzymatic activity of PfATP4 in isolated parasite membranes.[3] Inhibition of this activity by the test compound provides strong evidence for target engagement.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from saponin-lysed parasites.

-

Assay Reaction: Set up a reaction mixture containing the membrane preparation, ATP, and varying concentrations of GNF-Pf-2700 in a buffer with and without Na+.

-

Inorganic Phosphate Detection: Incubate the reaction and then measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The Na+-dependent ATPase activity is the difference between the Pi released in the presence and absence of Na+. Determine the concentration of GNF-Pf-2700 that inhibits this activity by 50% (IC50).

Data Presentation and Interpretation

Quantitative data from the preliminary evaluation should be summarized for clear comparison and interpretation.

| Assay | Parameter | GNF-Pf-2700 | Control (Cipargamin) |

| Asexual Growth Inhibition | IC50 (nM) | [Insert Value] | [Insert Value] |

| Cytotoxicity (HepG2) | CC50 (µM) | [Insert Value] | [Insert Value] |

| Selectivity Index | CC50 / IC50 | [Calculate Value] | [Calculate Value] |

| Na+ Homeostasis | EC50 (nM) | [Insert Value] | [Insert Value] |

| Na+-ATPase Activity | IC50 (nM) | [Insert Value] | [Insert Value] |

Mechanistic Pathway of PfATP4 Inhibition

The following diagram illustrates the proposed mechanism of action for a PfATP4 inhibitor like GNF-Pf-2700.

Caption: Proposed mechanism of action for GNF-Pf-2700 as a PfATP4 inhibitor.

Conclusion and Future Directions

A successful preliminary in vitro evaluation, as outlined in this guide, would provide strong evidence for GNF-Pf-2700 as a potent and specific inhibitor of PfATP4. Positive results would warrant further investigation, including:

-

Resistance Studies: Selection of resistant parasites and sequencing of the pfatp4 gene to identify mutations conferring resistance, which can provide definitive proof of the target.[4]

-

In Vivo Efficacy: Evaluation of the compound's efficacy in a mouse model of malaria.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessment of the compound's absorption, distribution, metabolism, and excretion properties.

-

Combination Studies: Investigating potential synergistic or antagonistic interactions with other antimalarial drugs.

This structured and rigorous approach to the in vitro evaluation of novel PfATP4 inhibitors is essential for identifying promising new candidates for the fight against malaria.

References

-

Dennis, A. S. M., Rosling, J. E. O., & Lehane, A. M. (2020). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. bioRxiv. [Link]

-

Qiu, D., Pei, J. V., Rosling, J. E. O., et al. (2022). Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors. bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). Gnf-2. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). GNF-Pf-3257. PubChem. [Link]

-

Hott, A., et al. (2018). Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes. Journal of Biological Chemistry, 293(32), 12456-12466. [Link]

-

Singh, P., et al. (2015). Synthesis, Characterization and in Vitro Evaluation of Novel Enantiomerically-Pure Sulphonamide Antimalarials. PLoS ONE, 10(11), e0142739. [Link]

-

Patsnap. (n.d.). GNF-179. Synapse. [Link]

-

Qiu, D., et al. (2022). A G358S mutation in the Plasmodium falciparum Na+ pump PfATP4 confers clinically-relevant resistance to cipargamin. Nature Communications, 13(1), 5746. [Link]

-

National Center for Biotechnology Information. (n.d.). Artemisinin. PubChem. [Link]

-

Rawson, S., et al. (2023). Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator. Nature Communications, 14(1), 6682. [Link]

Sources

- 1. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation and characterisation of P. falciparum parasites with a G358S mutation in the PfATP4 Na+ pump and clinically relevant levels of resistance to some PfATP4 inhibitors | bioRxiv [biorxiv.org]

- 3. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Abstract

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a synthetic molecule integrating two pharmacologically significant moieties: a quinazoline core and a guanidine group. While direct research on this specific compound is not publicly available, the well-documented activities of its constituent parts allow for the formulation of a compelling hypothesis regarding its mechanism of action. This guide posits that this compound acts as a modulator of cellular signaling, likely through inhibition of key enzymes or ion channels. We will explore a primary and alternative hypothesis, detail the underlying scientific rationale, and provide a comprehensive roadmap for experimental validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

Introduction: The Rationale for a Mechanistic Hypothesis

The convergence of a quinazoline scaffold and a guanidine functional group in this compound suggests a high probability of significant biological activity. Both moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2]

-

The Guanidinium Group: This strongly basic group is capable of forming multiple hydrogen bonds and engaging in charge-pairing interactions, making it a key feature for molecular recognition at biological targets.[3] Guanidine-containing compounds exhibit a vast array of pharmacological effects, including antihypertensive, antidiabetic, and antimicrobial activities.[4][5] Notably, they are known to modulate the function of ion channels, such as voltage-gated potassium (Kv) channels.[6]

-

The Quinazoline Ring System: This bicyclic heterocycle is a versatile scaffold found in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[2][7] Proposed mechanisms for quinazoline derivatives include the inhibition of protein kinases like the epidermal growth factor receptor (EGFR), interference with DNA repair pathways, and disruption of tubulin polymerization.[2][8]

The specific substitutions on the quinazoline ring—an ethoxy group at position 8 and a methyl group at position 4—are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target affinity.

Given this background, we can formulate a primary and a secondary hypothesis for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Tyrosine Kinase Signaling

Our primary hypothesis is that this compound functions as an inhibitor of a specific protein tyrosine kinase, potentially a member of the EGFR family. This hypothesis is predicated on the established role of quinazoline derivatives as kinase inhibitors.[9]

The guanidine group, in this context, would serve to anchor the molecule within the ATP-binding pocket of the kinase. The quinazoline core would provide the necessary scaffold for orienting the key interacting elements, with the ethoxy and methyl groups contributing to selectivity and potency.

Proposed Signaling Pathway

The proposed mechanism involves the disruption of a generic tyrosine kinase signaling cascade, which is often implicated in cell proliferation and survival.

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate this hypothesis.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to screen this compound against a panel of purified human kinases.

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound to create a range of concentrations.

-

Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution.

-

-

Kinase Reaction: